molecular formula C16H16N2O4S B6161510 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid CAS No. 2413903-95-2

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid

Cat. No.: B6161510
CAS No.: 2413903-95-2
M. Wt: 332.4
InChI Key:
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Description

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid is a complex organic compound that features a benzothiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid typically involves the reaction of benzothiadiazole derivatives with appropriate butanoic acid precursors. One common method involves the use of phenylhydrazine and cyclohexanone under acidic conditions to form the benzothiadiazole core, followed by further functionalization to introduce the butanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-dioxo-3-phenyl-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)butanoic acid is unique due to the presence of both the benzothiadiazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

2413903-95-2

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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